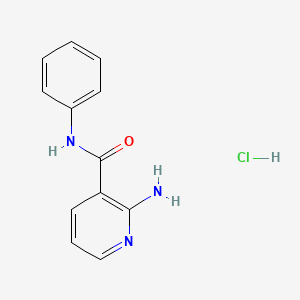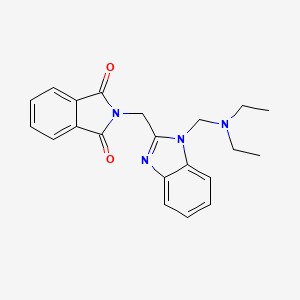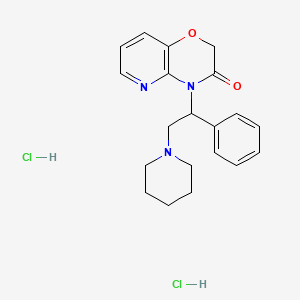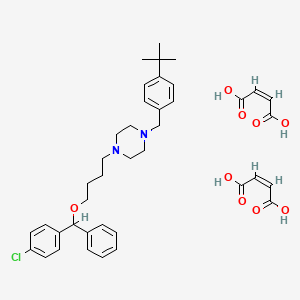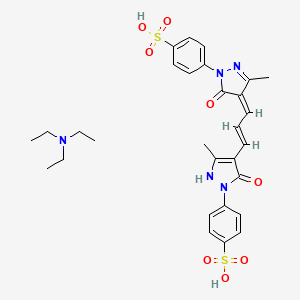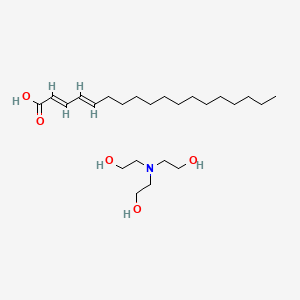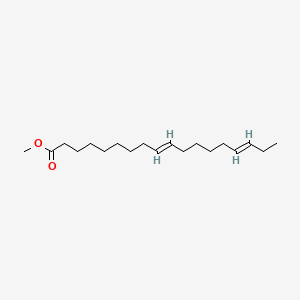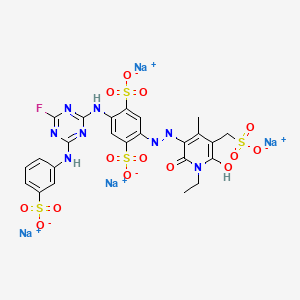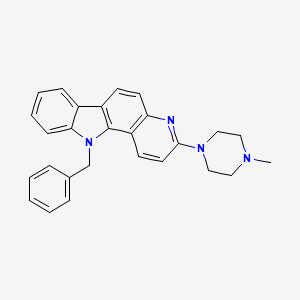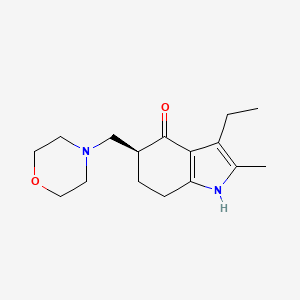
Tris(2-hydroxyethyl)ammonium 2-(2,4-dichlorophenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2,4-diclorofenoxi)propionato de tris(2-hidroxietil)amonio es un compuesto químico con la fórmula molecular C15H23Cl2NO6. Es conocido por sus aplicaciones en varios campos, incluyendo química, biología e industria. El compuesto se caracteriza por su estructura única, que incluye un catión de tris(2-hidroxietil)amonio y un anión de 2-(2,4-diclorofenoxi)propionato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(2,4-diclorofenoxi)propionato de tris(2-hidroxietil)amonio típicamente implica la reacción entre tris(2-hidroxietil)amina y ácido 2-(2,4-diclorofenoxi)propiónico. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. El proceso puede implicar el uso de solventes y catalizadores para facilitar la reacción y mejorar el rendimiento .
Métodos de producción industrial
En entornos industriales, la producción del 2-(2,4-diclorofenoxi)propionato de tris(2-hidroxietil)amonio se escala utilizando condiciones de reacción optimizadas. Esto incluye el uso de reactores grandes, control preciso de la temperatura y monitoreo continuo de los parámetros de reacción. El proceso industrial tiene como objetivo maximizar la eficiencia y minimizar los residuos, asegurando un producto de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(2,4-diclorofenoxi)propionato de tris(2-hidroxietil)amonio experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores adecuados.
Sustitución: El compuesto puede experimentar reacciones de sustitución, donde uno o más átomos en la molécula son reemplazados por otros átomos o grupos
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para asegurar el resultado deseado .
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes compuestos de clorofenoxi, mientras que las reacciones de sustitución pueden producir una variedad de derivados .
Aplicaciones Científicas De Investigación
El 2-(2,4-diclorofenoxi)propionato de tris(2-hidroxietil)amonio tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en varias reacciones químicas y procesos de síntesis.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas y efectos en los sistemas biológicos.
Industria: Se utiliza en la producción de varios productos industriales, incluyendo herbicidas y otros agroquímicos .
Mecanismo De Acción
El mecanismo de acción del 2-(2,4-diclorofenoxi)propionato de tris(2-hidroxietil)amonio implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a ciertos receptores o enzimas, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Tris(2-hidroxietil)amonio 4-halo-2-metilfenoxiacetatos: Estos compuestos tienen estructuras similares pero difieren en los grupos halógeno y metilo unidos al anillo de fenoxi.
2,4-D-trolamina (ácido (2,4-diclorofenoxi)acético compuesto con 2,2′,2″-nitrilotris [etanol]: Este compuesto comparte el grupo 2,4-diclorofenoxi pero tiene un componente catiónico diferente.
Unicidad
El 2-(2,4-diclorofenoxi)propionato de tris(2-hidroxietil)amonio es único debido a su combinación específica del catión tris(2-hidroxietil)amonio y el anión 2-(2,4-diclorofenoxi)propionato. Esta estructura única confiere propiedades químicas y físicas distintas, lo que la hace adecuada para diversas aplicaciones .
Propiedades
Número CAS |
53404-48-1 |
|---|---|
Fórmula molecular |
C15H21Cl2NO5 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C15H21Cl2NO5/c1-11(23-14-3-2-12(16)10-13(14)17)15(21)22-9-6-18(4-7-19)5-8-20/h2-3,10-11,19-20H,4-9H2,1H3 |
Clave InChI |
ORQFTBNIICUYRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCN(CCO)CCO)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


